molecular formula C11H22O4 B052760 2,3-Dihydroxypropyl 2-propylpentanoate CAS No. 77656-37-2

2,3-Dihydroxypropyl 2-propylpentanoate

Cat. No.: B052760
CAS No.: 77656-37-2
M. Wt: 218.29 g/mol
InChI Key: SCJULDQFCFLQKF-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 2-propylpentanoate is an organic compound with the molecular formula C11H22O4 It is a derivative of glycerol and is characterized by the presence of two hydroxyl groups and a propylpentanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 2-propylpentanoate typically involves the esterification of glycerol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 2-propylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,3-Dihydroxypropyl 2-propylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl acrylate: Similar in structure but contains an acrylate group instead of a propylpentanoate group.

    Glycerol: The parent compound with three hydroxyl groups.

    2,3-Dihydroxypropyl 2-hydroxypropanoate: Contains a hydroxypropanoate group instead of a propylpentanoate group.

Uniqueness

2,3-Dihydroxypropyl 2-propylpentanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

2,3-dihydroxypropyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-3-5-9(6-4-2)11(14)15-8-10(13)7-12/h9-10,12-13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJULDQFCFLQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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